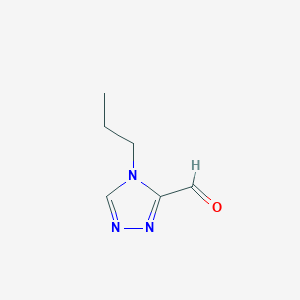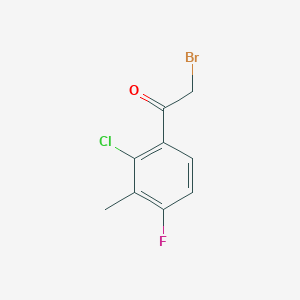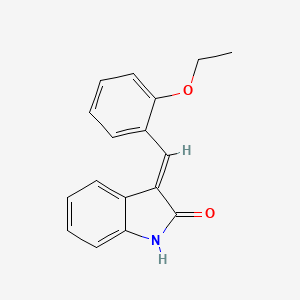
Lithiumcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithiumcyclopropanecarboxylate is an organolithium compound that features a cyclopropane ring attached to a carboxylate group, with lithium as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction typically proceeds as follows:
Cyclopropanecarboxylic acid+LiOH→this compound+H2O
Alternatively, the compound can be prepared by reacting cyclopropanecarboxylic acid with lithium metal in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using lithium carbonate or lithium hydroxide as the lithium source. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Lithiumcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanol derivatives.
Aplicaciones Científicas De Investigación
Lithiumcyclopropanecarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of lithiumcyclopropanecarboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and other proteins, while the cyclopropane ring and carboxylate group can participate in chemical reactions with other molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic Acid: The parent compound without the lithium ion.
Lithium Acetate: Another lithium carboxylate compound with a simpler structure.
Lithium Propionate: Similar to lithiumcyclopropanecarboxylate but with a propionate group instead of a cyclopropane ring.
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This structural feature distinguishes it from other lithium carboxylates and contributes to its unique chemical and physical properties.
Propiedades
Fórmula molecular |
C4H5LiO2 |
|---|---|
Peso molecular |
92.0 g/mol |
Nombre IUPAC |
lithium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.Li/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
Clave InChI |
KZZHZSFNYRSHRK-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


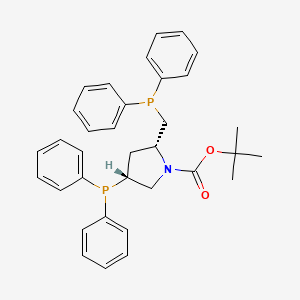
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
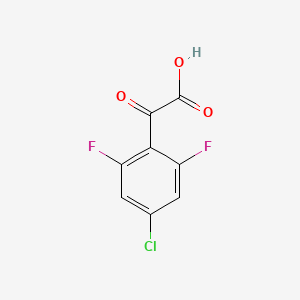
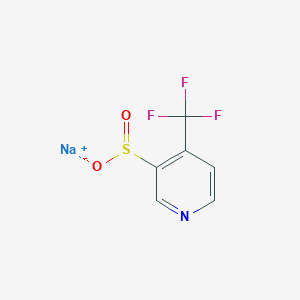
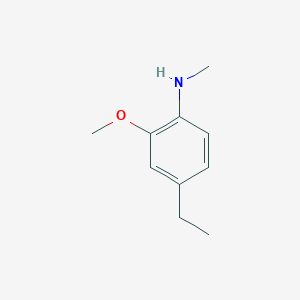
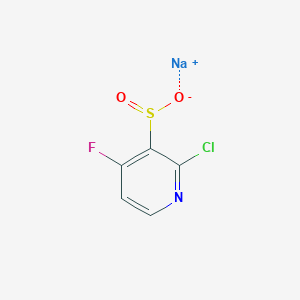

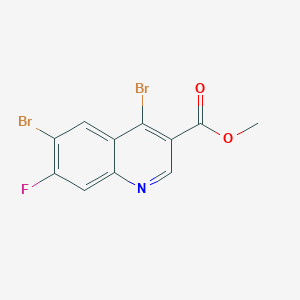
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)

